Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate
CAS No.:
Cat. No.: VC15836242
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O2 |
|---|---|
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | methyl 3-(3-methyl-1-propylpyrazol-4-yl)prop-2-ynoate |
| Standard InChI | InChI=1S/C11H14N2O2/c1-4-7-13-8-10(9(2)12-13)5-6-11(14)15-3/h8H,4,7H2,1-3H3 |
| Standard InChI Key | UIUPJKBPYFSBCG-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=C(C(=N1)C)C#CC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with a propyl group and at the 3-position with a methyl group. The 4-position of the pyrazole is linked to a propiolate ester moiety (\text{CH}_2\text{C#CC(=O)OCH}_3), introducing both alkyne and ester functionalities. The IUPAC name, methyl 3-(3-methyl-1-propylpyrazol-4-yl)prop-2-ynoate, reflects this arrangement.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.24 g/mol |
| InChI | InChI=1S/C11H14N2O2/c1-4-7-13-8-10(9(2)12-13)5-6-11(14)15-3/h8H,4,7H2,1-3H3 |
| Canonical SMILES | CCCN1C=C(C(=N1)C)C#CC(=O)OC |
| PubChem CID | 66509577 |
Synthesis Methodologies
General Synthetic Strategy
The synthesis typically involves a two-step approach:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with carbonyl compounds (e.g., β-keto esters) to construct the substituted pyrazole core.
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Propiolate Functionalization: Introduction of the methyl propiolate group via esterification or alkyne coupling reactions.
Optimized Reaction Conditions
Data from analogous pyrazole ester syntheses (e.g., methyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate) provide insight into optimal conditions :
Table 2: Representative Synthesis Protocols
| Yield | Solvent | Base | Temperature | Time | Key Observations |
|---|---|---|---|---|---|
| 95% | Ethyl acetate | Triethylamine | 0–25°C | 2 h | High selectivity, easy workup |
| 87% | Dichloromethane | Triethylamine | 25°C | 2 h | Scalable, minimal byproducts |
| 80% | Dichloromethane | DMAP | 50°C (MW) | 10 min | Microwave-assisted acceleration |
Key considerations include:
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Base Selection: Triethylamine is preferred for neutralizing HCl byproducts during acyl chloride reactions .
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Solvent Effects: Ethyl acetate offers a balance between solubility and ease of removal, while dichloromethane enables faster kinetics .
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Microwave Assistance: Reduces reaction times from hours to minutes, enhancing throughput .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or salts, respectively. For example:
This reactivity is exploitable for prodrug design or further derivatization.
Cycloaddition Reactions
The alkyne functionality participates in Huisgen 1,3-dipolar cycloadditions with azides, forming triazole rings—a cornerstone of click chemistry. This reaction is catalyzed by copper(I) and proceeds as:
\text{RC#CH} + \text{N}_3\text{R'} \rightarrow \text{R-C}(\text{triazole})\text{-R'}
Such transformations are pivotal in bioconjugation and materials science.
Electrophilic Aromatic Substitution
The pyrazole ring’s electron-rich nature allows electrophilic attacks at the 5-position, enabling halogenation or nitration. For instance, bromination with yields 5-bromo derivatives, expanding utility in cross-coupling reactions.
Future Directions
Synthetic Innovations
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Flow Chemistry: Continuous synthesis to improve yield and reduce waste.
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Enzymatic Catalysis: Lipase-mediated esterification for greener processes .
Therapeutic Exploration
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the propyl/methyl groups to optimize pharmacokinetics.
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Targeted Drug Delivery: Conjugation with nanoparticles for site-specific action.
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